

# An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: Synthesis, Properties, and Characterization

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## Compound of Interest

Compound Name: 4'-Nitroacetophenone  
semicarbazone

Cat. No.: B11824873

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Nitroacetophenone semicarbazone**, a derivative of 4'-Nitroacetophenone. This document details its chemical properties, a general synthesis protocol, and the analytical data available for its precursor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

## Core Molecular Data

The fundamental molecular information for **4'-Nitroacetophenone semicarbazone** is summarized in the table below, providing a quick reference for its chemical identity.

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>10</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	222.20 g/mol

## Synthesis of 4'-Nitroacetophenone Semicarbazone

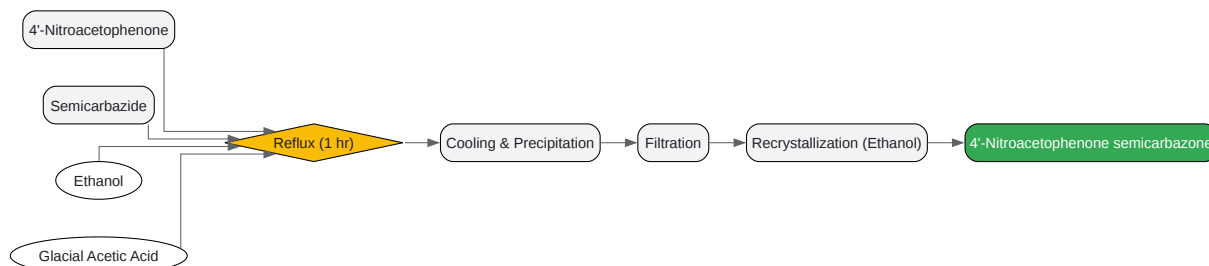
The synthesis of **4'-Nitroacetophenone semicarbazone** is achieved through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride. This reaction is a standard method for the preparation of semicarbazones from ketones.

## Experimental Protocol

A general procedure for the synthesis of semicarbazones from substituted acetophenones involves the following steps<sup>[1]</sup>:

- **Reaction Setup:** In a round-bottom flask, dissolve 0.01 mole of 4'-Nitroacetophenone in 25 mL of ethanol. To this solution, add 0.01 mole of semicarbazide.
- **Catalysis:** Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- **Reflux:** Heat the reaction mixture to reflux for approximately one hour.
- **Precipitation and Filtration:** Upon cooling, the **4'-Nitroacetophenone semicarbazone** product will precipitate out of the solution. Collect the precipitate by filtration.
- **Recrystallization:** Purify the crude product by recrystallization from ethanol to obtain the final, purified **4'-Nitroacetophenone semicarbazone**.

Note: Specific yield and melting point data for **4'-Nitroacetophenone semicarbazone** are not readily available in the surveyed literature.



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A schematic representation of the synthesis workflow for **4'-Nitroacetophenone semicarbazone**.

## Characterization Data

While specific spectral data for **4'-Nitroacetophenone semicarbazone** is not available in the cited literature, the characterization data for the starting material, 4'-Nitroacetophenone, is well-documented and provided here for reference.

## Physicochemical Properties of 4'-Nitroacetophenone

Property	Value	Source(s)
Appearance	Pale yellow crystalline solid	[2]
Melting Point	75-78 °C	[1]

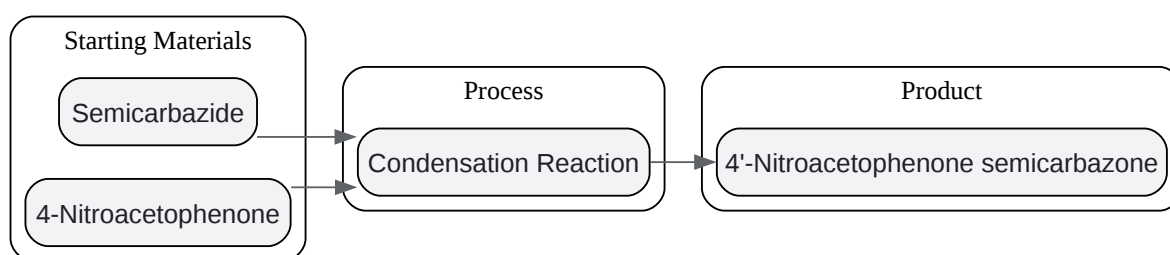
## Spectroscopic Data for 4'-Nitroacetophenone

$^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H) ppm.

$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  196.3, 150.4, 141.4, 129.3, 123.9, 27.0 ppm.

IR Spectroscopy: While a detailed peak list is not provided, the infrared spectrum of 4-Nitroacetophenone is available for reference. Key expected signals would include those corresponding to the carbonyl group (C=O), the nitro group (NO<sub>2</sub>), and aromatic C-H bonds.[3]

Note: The detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for the final product, **4'-Nitroacetophenone semicarbazone**, are not specified in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for complete characterization.



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Logical relationship illustrating the formation of the target compound.

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## References

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